molecular formula C7H5F4NO B2958374 2-Amino-4-fluoro-5-(trifluoromethyl)phenol CAS No. 1803770-86-6

2-Amino-4-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B2958374
CAS No.: 1803770-86-6
M. Wt: 195.117
InChI Key: BDYUTXNJABHCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoro-5-(trifluoromethyl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with an amino group at position 2, a fluorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group enhances nucleophilicity, while the electron-withdrawing trifluoromethyl and fluorine substituents modulate acidity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-fluoro-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYUTXNJABHCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction. The fluoro group is often introduced through halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are tailored to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group to a quinone derivative.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the

Biological Activity

2-Amino-4-fluoro-5-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H6F4N1O
  • Molecular Weight : 201.12 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. In a study focusing on various fluorinated phenols, it was found that this compound demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

These findings suggest that the trifluoromethyl substitution plays a crucial role in enhancing the compound's antibacterial efficacy .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways related to various diseases. For instance, it was observed to inhibit the activity of certain kinases, which are pivotal in cancer cell proliferation. The inhibition kinetics revealed a competitive inhibition mechanism with an IC50 value of approximately 0.5 µM .

Study on Antitubercular Activity

In a recent study examining new drug candidates for tuberculosis treatment, this compound was included in a series of compounds aimed at disrupting the biosynthesis pathways of mycobacteria. The compound exhibited a significant reduction in bacterial load in infected mice models, suggesting its potential as an adjunct therapy for tuberculosis .

Neuroprotective Effects

Another noteworthy investigation focused on the neuroprotective effects of this compound. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The protective effect was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Interaction with Biological Targets

Molecular docking studies have provided insights into how this compound interacts with biological targets. The binding affinity to target proteins was analyzed using computational methods, revealing strong interactions with key residues that are crucial for enzyme activity .

Stability and Metabolism

The stability of fluorinated compounds in biological systems is often a concern due to potential metabolic breakdown. Studies indicate that while this compound is relatively stable under physiological conditions, it can undergo hydrolysis, leading to the formation of less active metabolites. This aspect is critical when considering its therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents significantly influence reactivity and physicochemical behavior:

  • 5-Fluoro-2-(trifluoromethyl)phenol and 2-fluoro-5-(trifluoromethyl)phenol () differ from the target compound in fluorine and trifluoromethyl placement. These positional isomers exhibit distinct acidity and solubility due to variations in electron-withdrawing effects .
  • 3-Fluoro-5-(trifluoromethyl)phenol () has fluorine and -CF₃ groups at positions 3 and 5, respectively. The meta-fluorine reduces resonance stabilization compared to para-substituted derivatives, lowering acidity .

Functional Group Variations

Key functional group comparisons:

  • 2-Amino-5-nitro-4-(trifluoromethyl)phenol (): The nitro group at position 5 is strongly electron-withdrawing, enhancing electrophilicity and redox reactivity. In contrast, the amino group in the target compound increases nucleophilicity, enabling conjugation reactions .
  • This reduces its utility in forming covalent bonds with biomolecules .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Properties
2-Amino-4-fluoro-5-(trifluoromethyl)phenol C₇H₅F₄NO 195.12 (calc.) High acidity (pKa ~6–8), moderate water solubility due to -NH₂, lipophilic -CF₃
2-Amino-5-nitro-4-(trifluoromethyl)phenol C₇H₅F₃N₂O₃ 234.12 Lower solubility than amino analogs; redox-active nitro group
3-Fluoro-5-(trifluoromethyl)phenol C₇H₄F₄O 180.10 Higher volatility; pKa ~8–9 due to meta-substitution
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O 200.56 Irritant (Hazard Class 3); liquid at room temperature

Q & A

Q. Methodological Answer :

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation :
    • 1H^1\text{H} and 13C^{13}\text{C} NMR: Identify aromatic protons and carbons, noting splitting from fluorine coupling.
    • 19F^{19}\text{F} NMR: Confirm trifluoromethyl (-CF3_3) and fluoro (-F) groups (δ = -60 to -70 ppm for -CF3_3; δ = -110 to -120 ppm for aromatic -F) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C7_7H5_5F4_4NO: ~219.03 g/mol).

Advanced: How can reaction conditions be optimized for introducing the trifluoromethyl group?

Q. Methodological Answer :

  • Steric Hindrance Mitigation : Use bulky ligands (e.g., phenanthroline) to enhance Cu(I)-catalyzed trifluoromethylation efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve reagent solubility but may require inert atmospheres to prevent hydrolysis.
  • Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation. Monitor progress via TLC (silica gel, hexane/EtOAc).

Advanced: How should researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in 1H^1\text{H}1H NMR)?

Q. Methodological Answer :

  • Fluorine Coupling : The trifluoromethyl group (-CF3_3) causes splitting in adjacent protons. Simulate spectra using tools like MestReNova to distinguish between -CF3_3 and -F effects .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening. For example, amino group rotation may cause time-averaged signals at room temperature.

Basic: What are the stability considerations for this compound under storage or reaction conditions?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C under nitrogen to prevent oxidation of the phenol and amino groups .
  • Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Avoid prolonged heating in solution (e.g., reflux >12 hours).

Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Screen against targets like cytochrome P450 or kinases, leveraging the trifluoromethyl group’s lipophilicity for binding affinity predictions .

Advanced: How to address contradictory biological activity data across studies?

Q. Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v).
  • Metabolite Interference : Use LC-MS to rule out degradation products during bioassays .

Advanced: What strategies improve solubility for in vitro studies?

Q. Methodological Answer :

  • Co-solvent Systems : Use cyclodextrins or PEG-400 (10–20% v/v) to enhance aqueous solubility .
  • Salt Formation : Convert the phenol to a sodium or potassium salt temporarily, though this may alter reactivity .

Basic: Recommended purification methods for isolating high-purity product?

Q. Methodological Answer :

  • Flash Chromatography : Use silica gel with hexane/EtOAc (3:1), adjusting gradient based on TLC RfR_f.
  • Recrystallization : Ethanol/water mixtures yield crystals with melting points ~130–135°C (validate via DSC) .

Advanced: How do substituents influence regioselectivity in electrophilic substitutions?

Q. Methodological Answer :

  • Directing Effects : The amino group (-NH2_2) is a strong ortho/para director, while -CF3_3 is meta-directing. Competitive effects require DFT analysis to predict dominant pathways .
  • Competitive Experiments : Perform bromination (e.g., Br2_2/FeBr3_3) to map preferred sites under varying conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.